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Introduction

SGC-CBP30 is a potent and selective small molecule inhibitor of the bromodomains of the
transcriptional coactivators CREB-binding protein (CBP) and p300. These proteins are histone
acetyltransferases that play a crucial role in regulating gene expression. In the context of
immunology, CBP/p300 have been identified as key players in the differentiation and function of
T helper 17 (Th17) cells, which are critical in the pathogenesis of various autoimmune and
inflammatory diseases. SGC-CBP30 offers a targeted approach to dissect the epigenetic
regulation of Th17 cell responses, making it a valuable tool for basic research and therapeutic
development. By inhibiting the CBP/p300 bromodomains, SGC-CBP30 effectively reduces the
secretion of the hallmark Th17 cytokine, Interleukin-17A (IL-17A).

These application notes provide detailed protocols and data for utilizing SGC-CBP30 to study
Th17 cell responses, enabling researchers to investigate the role of CBP/p300 in inflammation
and autoimmunity.

Mechanism of Action

SGC-CBP30 selectively binds to the bromodomains of CBP and p300, preventing their
interaction with acetylated lysine residues on histones and other proteins. This inhibition
disrupts the recruitment of the transcriptional machinery to target gene promoters, including the
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IL17A gene locus. Studies have shown that p300 binds directly to the [I17a promoter in Th17
cells, facilitating chromatin accessibility and promoting gene transcription. By blocking this
interaction, SGC-CBP30 reduces histone H3 lysine 56 acetylation (H3K56Ac) and p300
binding at the IL17A locus, leading to a significant decrease in IL-17A production.
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Figure 1: SGC-CBP30 Signaling Pathway in Th17 Cells.
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Quantitative Data Summary

The following tables summarize the inhibitory effects of SGC-CBP30 on cytokine production by
human CD4+ T cells cultured under Th17-polarizing conditions.

Table 1. Dose-Dependent Inhibition of IL-17A and IL-17F by SGC-CBP30 in CD4+ T cells from
an Ankylosing Spondylitis (AS) Patient

SGC-CBP30 Conc. IL-17A Production (pg/mL)  IL-17F Production (pg/mL)
DMSO (Control) ~4000 ~800
1nM ~4000 ~800
10 nM ~3500 ~750
100 nM ~2000 ~700
1 pM ~1000 ~650
2 uM ~900 ~600
10 uM ~500 ~500

Data is approximate, based on
graphical representation from

the source.

Table 2: Effect of SGC-CBP30 on Cytokine Production in CD4+ T cells from AS Patients,
Psoriatic Arthritis (PsA) Patients, and Healthy Controls (HC)
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. % Inhibition % Inhibition % Inhibition
Cytokine Treatment
(AS) (PsA) (HC)

2 pM SGC-

IL-17A ~66.3% ~66.3% ~66.3%
CBP30
2 UM SGC-

IL-17F ~14.6% ~14.6% ~14.6%
CBP30
2 UM SGC- Significant Significant

GM-CSF ) ) Not Reported
CBP30 Reduction Reduction
2 UM SGC- Not Significantl Not Significantl

IL-22 H _ .g Y _ .g Y Not Reported
CBP30 Inhibited Inhibited

Data represents
the average
inhibition across
patient and

control groups.

Experimental Protocols

The following are detailed protocols for the in vitro study of SGC-CBP30 on human Th17 cell
differentiation and function.

Experimental Workflow

Isolate CD4+ T cells Culture cells under Treat with SGC-CBP30 A Collect supernatant Analyze cytokine secretion (ELISA)
from human PBMCs Th17-polarizing conditions or DMSO (control) Y and cells and gene expression (QPCR/RNA-seq)

Click to download full resolution via product page

Figure 2: General Experimental Workflow.

Protocol 1: Isolation and Culture of Human CD4+ T cells
for Th17 Differentiation
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Materials:

Human Peripheral Blood Mononuclear Cells (PBMCs)
e CD4+ T Cell Isolation Kit

* RPMI-1640 medium

o Fetal Bovine Serum (FBS)

e Penicillin-Streptomycin

e L-Glutamine

e Human IL-1 (10 ng/mL)

e Human IL-6 (50 ng/mL)

e Human IL-23 (20 ng/mL)

e Anti-human CD3 antibody (plate-bound, 1 pg/mL)
e Anti-human CD28 antibody (soluble, 1 pg/mL)

e 96-well culture plates

Procedure:

 |solate CD4+ T cells from human PBMCs using a negative selection magnetic-activated cell
sorting (MACS) kit according to the manufacturer's instructions.

e Prepare complete RPMI medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-
Streptomycin, and 2 mM L-Glutamine.

o Coat a 96-well plate with anti-human CD3 antibody overnight at 4°C. Wash the plate with
sterile PBS before use.

e Resuspend purified CD4+ T cells in complete RPMI medium.
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e Add the Thl7-polarizing cytokines to the cell suspension: IL-1[3, IL-6, and IL-23.
e Add soluble anti-human CD28 antibody to the cell suspension.

o Plate the cells in the anti-CD3 coated 96-well plate at a density of 1 x 106 cells/mL.

Protocol 2: Treatment of Th17 cells with SGC-CBP30

Materials:

e SGC-CBP30 (prepare a stock solution in DMSO)
e DMSO (vehicle control)

e Cultured Th17 cells (from Protocol 1)

Procedure:

o Prepare serial dilutions of SGC-CBP30 in complete RPMI medium from the DMSO stock. A
final DMSO concentration of <0.1% is recommended to avoid toxicity.

o Add the desired final concentrations of SGC-CBP30 (e.g., 1 nM to 10 uM) or an equivalent
volume of DMSO to the Th17 cell cultures at the initiation of the culture.

 Incubate the cells for 3 days at 37°C in a humidified 5% CO2 incubator.

Protocol 3: Analysis of Cytokine Secretion by ELISA

Materials:

e Supernatants from SGC-CBP30-treated and control Th17 cell cultures
e Human IL-17A ELISA Kit

e Microplate reader

Procedure:

» After the 3-day incubation, centrifuge the 96-well plates to pellet the cells.
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» Carefully collect the culture supernatants.

e Perform an ELISA for human IL-17A on the collected supernatants according to the
manufacturer's protocol.

e Read the absorbance on a microplate reader and calculate the concentration of IL-17A
based on a standard curve.

Protocol 4: Chromatin Immunoprecipitation (ChiP)-gPCR

Materials:

Th17 cells treated with SGC-CBP30 or DMSO for 24 hours

o ChlP-grade antibodies against p300 and H3K56Ac
o Formaldehyde

e Reagents and buffers for ChIP

e Primers for the IL17A and IL17F gene loci

e gPCR machine and reagents

Procedure:

e Crosslink proteins to DNA by adding formaldehyde directly to the culture medium of Th17
cells treated with 2 uM SGC-CBP30 or DMSO for 24 hours.

e Perform chromatin immunoprecipitation as per standard protocols using antibodies against
p300 and H3K56AC.

 Purify the immunoprecipitated DNA.

o Perform quantitative PCR (QPCR) using primers specific for different regions of the IL17A
and IL17F gene loci to assess the relative enrichment.

Concluding Remarks

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b612240?utm_src=pdf-body
https://www.benchchem.com/product/b612240?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612240?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

SGC-CBP30 serves as a critical tool for elucidating the epigenetic mechanisms governing
Th17 cell biology. Its high selectivity for CBP/p300 bromodomains allows for precise
investigation of their role in IL-17A regulation, offering a more targeted approach compared to
broader epigenetic inhibitors. The protocols and data presented here provide a solid foundation
for researchers to explore the therapeutic potential of CBP/p300 inhibition in Th17-mediated
inflammatory and autoimmune diseases.

 To cite this document: BenchChem. [SGC-CBP30: A Potent Tool for Investigating Th17 Cell
Responses]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b612240#sgc-cbp30-for-studying-th17-cell-responses]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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